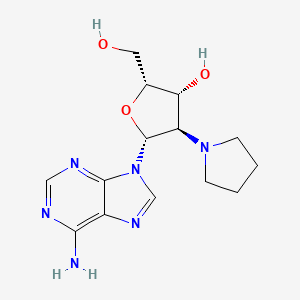
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes a purine base attached to a deoxyribose sugar moiety with a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other suitable precursors.
Attachment of the Deoxyribose Sugar: The deoxyribose sugar moiety is introduced through glycosylation reactions, where the purine base is reacted with a protected deoxyribose derivative under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is incorporated through nucleophilic substitution reactions, where the deoxyribose derivative is reacted with a pyrrolidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced nucleoside analogs.
科学的研究の応用
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel nucleoside analogs and other complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
Guanosine: Another purine nucleoside with a different sugar and functional groups.
2’-Deoxyadenosine: A deoxyribonucleoside analog with a similar structure but lacking the pyrrolidine ring.
Uniqueness
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
134934-90-0 |
|---|---|
分子式 |
C14H20N6O3 |
分子量 |
320.35 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-pyrrolidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C14H20N6O3/c15-12-9-13(17-6-16-12)20(7-18-9)14-10(19-3-1-2-4-19)11(22)8(5-21)23-14/h6-8,10-11,14,21-22H,1-5H2,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1 |
InChIキー |
VCMKMKQXEQNGEB-GCDPNZCJSA-N |
異性体SMILES |
C1CCN(C1)[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
正規SMILES |
C1CCN(C1)C2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



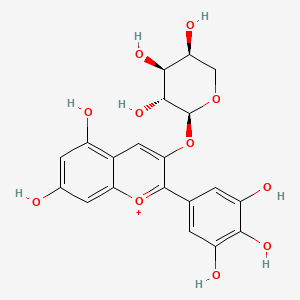
![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
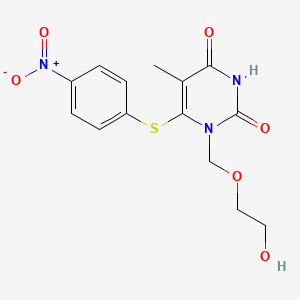
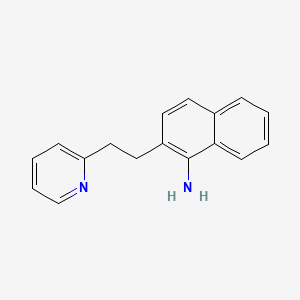


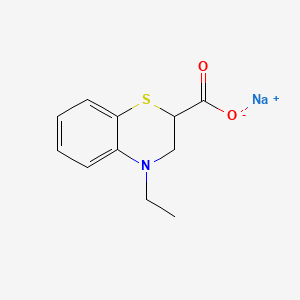


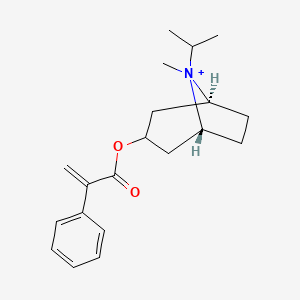
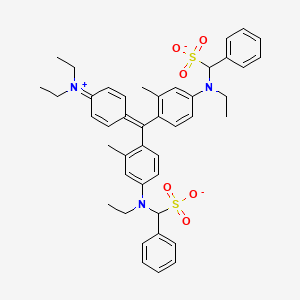
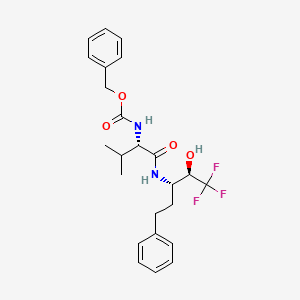
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
